REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:6][CH:5]([C:7]([O:9]C(C)(C)C)=[O:8])[NH:4][C:3]1=[O:14]>C(O)(C(F)(F)F)=O.C(Cl)Cl>[CH3:1][N:2]1[CH2:6][CH:5]([C:7]([OH:9])=[O:8])[NH:4][C:3]1=[O:14] |f:1.2|
|
Name
|
( ii )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.001 g
|
Type
|
reactant
|
Smiles
|
CN1C(NC(C1)C(=O)OC(C)(C)C)=O
|
Name
|
TFA DCM
|
Quantity
|
7.5 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(C(F)(F)F)O.C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was dried
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(NC(C1)C(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5 mmol | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |